[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol
Description
Synthesis Analysis
The synthesis of compounds similar to [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol
often involves the condensation of amines with other organic compounds1. For example, the synthesis of rivaroxaban, an anticoagulant agent, involves the condensation of 4-(4-aminophenyl)-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate1.
Chemical Reactions Analysis
The chemical reactions involving nitrophenyl compounds are diverse and depend on the specific compound and conditions2. For example, the reduction of 4-nitrophenol by nanostructured materials has been used as a benchmark reaction to assess the activity of these materials2.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol
, the molecular weight is 220.182, the density is 1.4±0.1 g/cm3, and the boiling point is 446.7±40.0 °C at 760 mmHg3.
Future Directions
The future directions for research on a compound like [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol
could involve further studies on its synthesis, properties, and potential applications. However, without more specific information on this compound, it’s difficult to predict specific future directions.
Please note that this information is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
[3-(3-nitrophenyl)-1,2-oxazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-6-9-5-10(11-16-9)7-2-1-3-8(4-7)12(14)15/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRUMJFRFUSYEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457269 | |
Record name | [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol | |
CAS RN |
438565-35-6 | |
Record name | 3-(3-Nitrophenyl)-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438565-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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